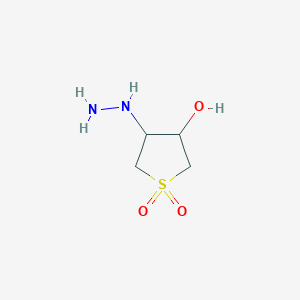
2,5-Dichloro-3-nitropyridine
Overview
Description
2,5-Dichloro-3-nitropyridine is a chemical compound with the empirical formula C5H2Cl2N2O2 . It is a halogenated heterocycle and appears as a light yellow crystalline powder .
Synthesis Analysis
The synthesis of 2,5-Dichloro-3-nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-3-nitropyridine consists of a pyridine ring with two chlorine atoms and a nitro group attached . The molecular weight is 192.98 g/mol .Chemical Reactions Analysis
The reaction mechanism of 2,5-Dichloro-3-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2,5-Dichloro-3-nitropyridine is a solid at 20°C . It has a density of 1.6±0.1 g/cm3, a boiling point of 265.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a topological polar surface area of 58.7 Ų .Scientific Research Applications
- Field : Organic Chemistry
- Application : 2,5-Dichloro-3-nitropyridine is used in the synthesis of nitropyridines . Nitropyridines are important intermediates in organic synthesis and have a wide range of applications in the pharmaceutical industry .
- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
- Field : Organic Chemistry
- Application : 2,5-Dichloro-3-nitropyridine is used as a starting reagent in the preparation of bicyclooxacalixhetarene .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Synthesis of Nitropyridines
Preparation of Bicyclooxacalixhetarene
- Field : Organic Chemistry
- Application : 2,5-Dichloro-3-nitropyridine is used in the preparation of nitropyridine derivatives . These derivatives have a wide range of applications in the pharmaceutical industry .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
- Field : Medicinal Chemistry
- Application : 2,5-Dichloro-3-nitropyridine can be used as a starting material for the synthesis of Olaparib, which is a PARP inhibitor used in the treatment of ovarian and breast cancer .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Preparation of Nitropyridine Derivatives
Synthesis of Anticancer Agents
- Field : Organic Chemistry
- Application : 2,5-Dichloro-3-nitropyridine is used as a starting reagent in the preparation of pyridyldifluoroacetates .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
- Field : Organic Chemistry
- Application : 2,5-Dichloro-3-nitropyridine is used in the preparation of nitropyridine derivatives . These derivatives have a wide range of applications in the pharmaceutical industry .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Synthesis of Pyridyldifluoroacetates
Preparation of Nitropyridine Derivatives
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dichloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGJYJQJWMOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429047 | |
| Record name | 2,5-Dichloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-nitropyridine | |
CAS RN |
21427-62-3 | |
| Record name | 2,5-Dichloro-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21427-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)
![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

